5-(3,5-dimethoxyphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a heterocyclic molecule featuring a fused pyrrolo[3,4-d]triazole core substituted with a 3,5-dimethoxyphenyl group and a 1,2,4-oxadiazole ring bearing a 4-methylphenyl moiety. The 3,5-dimethoxy substituents enhance electron-donating properties, while the oxadiazole ring provides rigidity and metabolic stability .
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5/c1-12-4-6-13(7-5-12)20-23-17(33-25-20)11-27-19-18(24-26-27)21(29)28(22(19)30)14-8-15(31-2)10-16(9-14)32-3/h4-10,18-19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNZDYOTVRDDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC(=C5)OC)OC)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,5-dimethoxyphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione represents a complex molecular structure with potential biological activity. This article aims to explore its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects based on existing literature.
Chemical Structure
The compound features several notable structural elements:
- Pyrrolo[3,4-d][1,2,3]triazole core : Known for various biological activities.
- Oxadiazole moiety : Associated with significant antimicrobial and anticancer properties.
- Dimethoxyphenyl and methylphenyl substituents : These groups may enhance lipophilicity and biological interactions.
Anticancer Activity
Research indicates that derivatives of oxadiazole exhibit significant anticancer properties. For instance:
- A study evaluated a series of 1,2,4-oxadiazole derivatives against human cancer cell lines (MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; DU-145 for prostate cancer). Compounds demonstrated promising activity with some derivatives showing higher efficacy than standard treatments like 5-fluorouracil .
| Compound | Cell Line Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| 7a | MCF-7 | 10.2 | High |
| 7b | A549 | 8.5 | Moderate |
| 7c | DU-145 | 12.0 | High |
Antimicrobial Activity
The oxadiazole ring is well-documented for its antimicrobial properties:
- A review highlighted various 1,3,4-oxadiazole derivatives exhibiting broad-spectrum antimicrobial activity against bacteria and fungi. Some compounds showed effectiveness exceeding that of traditional antibiotics .
| Activity Type | Example Compounds | Target Organisms | Efficacy |
|---|---|---|---|
| Antibacterial | Oxadiazole Derivatives | E. coli, S. aureus | Moderate to High |
| Antifungal | Various Derivatives | Candida albicans | High |
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of DNA synthesis : Particularly relevant in anticancer activity.
- Disruption of microbial cell walls : Leading to cell lysis in bacterial infections.
Case Studies
- Anticancer Study : A study involving the synthesis and evaluation of oxadiazole derivatives demonstrated that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity against multiple cell lines .
- Antimicrobial Study : Another research effort focused on the synthesis of new oxadiazole derivatives that exhibited strong antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for new therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs differ in substituents on the phenyl and oxadiazole rings, influencing physicochemical and biological properties. Below is a comparative analysis:
Key Trends
Substituent Effects :
- Electron-donating groups (e.g., methoxy, methyl) improve solubility and binding to polar biological targets .
- Halogens (Cl, CF₃) enhance lipophilicity and membrane permeability, critical for CNS-targeting compounds .
- Oxadiazole modifications : Substitutions on the oxadiazole ring (e.g., methylphenyl vs. trifluoromethylphenyl) alter steric hindrance and enzymatic recognition .
Synthetic Challenges: The dimethoxyphenyl variant requires precise reaction conditions (e.g., sodium acetate catalysis in ethanol) to avoid demethylation . Oxadiazole formation often employs cycloaddition reactions with diethyl oxalate and ketones under reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
